molecular formula C21H19N3O2S B2872866 2-(4-methoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine CAS No. 1242860-53-2

2-(4-methoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine

Cat. No.: B2872866
CAS No.: 1242860-53-2
M. Wt: 377.46
InChI Key: GTAIWKFHJSQGGW-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by the presence of methoxybenzyl and methoxyphenyl groups attached to the pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzyl chloride with a thiol compound to form the corresponding thioether. This intermediate is then reacted with a pyrazolo[1,5-a]pyrazine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-a]pyrazine core.

    Substitution: Various substitution reactions can occur, particularly at the methoxybenzyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: A related compound with similar structural features but different functional groups.

    4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazine: Another compound in the same family with a reduced core structure.

Uniqueness

2-(4-methoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine stands out due to the presence of both methoxybenzyl and methoxyphenyl groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-25-17-7-3-15(4-8-17)14-27-21-20-13-19(23-24(20)12-11-22-21)16-5-9-18(26-2)10-6-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAIWKFHJSQGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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